KU-60019

概要

説明

KU-60019は、アテローム性動脈硬化症変異体(ATM)キナーゼの強力で選択的な阻害剤です。ATMキナーゼは、細胞周期チェックポイントとDNA修復の調節において重要な役割を果たす、ホスファチジルイノシトール3キナーゼ関連キナーゼファミリーのメンバーです。 This compoundは、ヒトグリア細胞の放射線増感に非常に効果的であることが示されており、癌研究および治療における貴重なツールとなっています .

科学的研究の応用

KU-60019 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool to study the inhibition of ATM kinase and its effects on DNA repair mechanisms.

Biology: Employed in research on cell cycle regulation and the cellular response to DNA damage.

Medicine: Investigated for its potential as a radiosensitizer in cancer therapy, particularly for glioma treatment. .

Industry: Utilized in the development of new therapeutic agents targeting ATM kinase and related pathways.

作用機序

KU-60019は、ATMキナーゼを選択的に阻害することによってその効果を発揮します。ATMキナーゼは、DNA二本鎖切断に応答して活性化され、DNA修復プロセスを開始する上で重要な役割を果たします。ATMキナーゼを阻害することにより、this compoundは、H2AXおよびp53などのDNA修復に関与する主要な基質のリン酸化を防ぎます。 この阻害は、細胞がDNA損傷を効果的に修復できないため、癌細胞の放射線療法に対する感受性を高めます .

準備方法

合成経路と反応条件

KU-60019は、様々な化学中間体の反応を含む、複数段階のプロセスによって合成することができます。合成は通常、チオキサンテン誘導体の調製から始まり、その後、モルホリンおよびピラン部分導入のためにさらなる化学修飾が施されます。 最終生成物は、精製および結晶化段階を経て得られます .

工業生産方法

This compoundの工業生産には、実験室規模の合成プロセスのスケールアップが含まれます。これには、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件の最適化が含まれます。 その後、化合物は再結晶化およびクロマトグラフィーなどの技術を使用して、工業基準を満たすために精製されます .

化学反応の分析

反応の種類

KU-60019は、モルホリンおよびピラン環などの反応性官能基が存在するため、主に置換反応を受けます。 特定の条件下では、酸化および還元反応にも参加することができます .

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。条件は、通常、中程度の温度と、ジメチルスルホキシド(DMSO)などの溶媒の使用が含まれます。

酸化反応: 過酸化水素または過マンガン酸カリウムなどの試薬を、酸性または塩基性条件下で使用することができます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、官能基が修飾された様々な誘導体を生成することができ、一方、酸化および還元反応は、化合物の酸化状態の変化につながる可能性があります .

科学研究への応用

This compoundは、特に化学、生物学、医学、および業界の分野で、幅広い科学研究への応用があります。

類似化合物との比較

KU-60019は、KU-55933、KU-59403、およびCP-466722などの他のATMキナーゼ阻害剤と比較されます。これらの化合物はすべてATMキナーゼを標的としていますが、this compoundは、より高い効力と選択性によって区別されます。そのIC50値は6.3ナノモルであり、これはKU-55933のIC50値よりも大幅に低く、より効果的な阻害剤となっています。 さらに、this compoundは、DNA依存性タンパク質キナーゼやATRキナーゼなどの他のキナーゼに対して、より高い選択性を示しており、その独自性をさらに強調しています .

類似化合物のリスト

- KU-55933

- KU-59403

- CP-466722

- AZ31

- AZ32

- AZD0156

- AZD1390

特性

IUPAC Name |

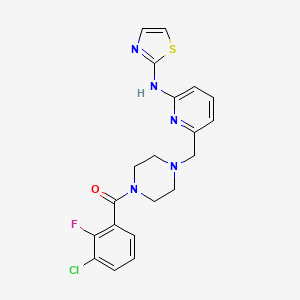

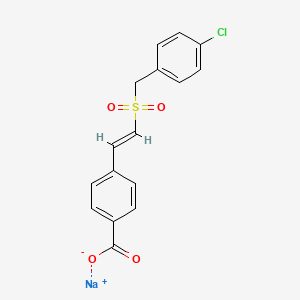

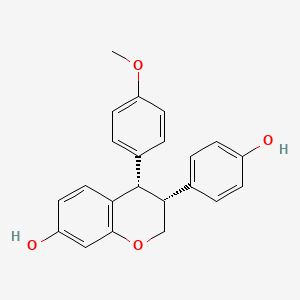

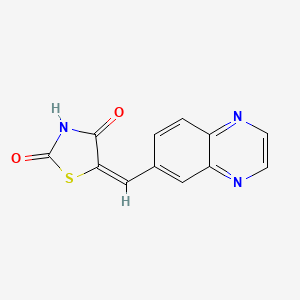

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCELLOWTHJGVIC-BGYRXZFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580453 | |

| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925701-49-1 | |

| Record name | KU-60019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KU-60019 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of KU-60019?

A1: this compound is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. [, , , , , , ] It exerts its effects by binding to the ATM kinase domain, thereby preventing its activation and downstream signaling. This inhibition disrupts the DNA damage response (DDR), a crucial cellular pathway for repairing DNA double-strand breaks (DSBs). [, , , , , , , ] You can find more information about ATM kinase inhibitors on .

Q2: What are the downstream consequences of ATM kinase inhibition by this compound?

A2: this compound's inhibition of ATM kinase leads to a cascade of downstream effects, including:

- Impaired DNA Damage Response (DDR): this compound effectively blocks the phosphorylation of key ATM targets like p53, H2AX, KAP1, and CHK2, ultimately hindering DNA repair processes. [, , , , , ]

- Reduced Pro-Survival Signaling: this compound has been shown to decrease the phosphorylation of AKT, a key protein involved in cell survival and proliferation. [, , ] This effect appears to be mediated through ATM's regulation of a phosphatase acting on AKT. []

- Inhibition of Cell Migration and Invasion: Studies have shown that this compound reduces the migratory and invasive capabilities of glioma cells in vitro, suggesting ATM's involvement in these processes, potentially through its influence on AKT. []

Q3: How effective is this compound at radiosensitizing cancer cells?

A3: this compound exhibits potent radiosensitizing effects on various cancer cells, especially those deficient in DNA repair mechanisms or with specific genetic backgrounds. [, , , , , , ] Studies have demonstrated that:

- Glioblastoma: this compound effectively radiosensitizes human glioblastoma cells, particularly those with mutant p53. [, , , , ] In vivo studies using orthotopic xenograft models showed a significant increase in survival rates in mice treated with a combination of this compound and radiation compared to controls. []

- Prostate Cancer: ATM inhibition by this compound has shown promising results in enhancing the effects of ionizing radiation in PTEN-deficient prostate tumor cells. [, ] This synergistic effect was observed both in vitro and in vivo, highlighting the potential of targeting ATM in cancers with PTEN mutations. [, ]

Q4: Does this compound interact with other cancer therapies?

A4: this compound has shown promising interactions with other cancer therapies:

- Temozolomide (TMZ): While TMZ alone failed to radiosensitize certain glioblastoma cells, combining this compound with TMZ and radiation resulted in slightly increased cell death. [] Furthermore, this compound, with or without TMZ, reduced glioma cell growth without significantly affecting human embryonic stem cell-derived astrocytes. []

- PARP Inhibitors: Studies suggest a synergistic effect between ATM and PARP1 inhibition. [] Loss of ATM function, either through genetic deficiency or this compound treatment, leads to spontaneous DNA damage and increased PARylation. [] Simultaneous inhibition of PARP1 further exacerbates DNA damage, triggering the G2/M checkpoint and ultimately leading to cell death. []

Q5: Are there any biomarkers that could predict the efficacy of this compound treatment?

A5: Research suggests that tumor expression levels of certain genes could potentially predict the response to this compound treatment:

- TP53: Glioma-initiating cells (GICs) with low TP53 expression exhibited increased sensitivity to this compound and radiation. [] This finding indicates that TP53 levels could serve as a potential biomarker for predicting the efficacy of this compound-mediated radiosensitization.

- PI3K: Conversely, high expression of phosphatidylinositol 3-kinase (PI3K) in GICs was associated with increased sensitivity to this compound and radiation. [] This suggests that PI3K expression could also be a potential biomarker for predicting treatment response.

Q6: Is this compound associated with any toxicities?

A6: Preclinical studies have shown no significant toxicity associated with this compound treatment:

- Genotoxicity: No increased clastogenicity or point mutations were observed in cells treated with this compound and radiation compared to radiation alone. []

- In Vivo Toxicity: Prolonged infusion of this compound into the brains of mice at millimolar concentrations did not result in significant histological changes in the brain or other organs. []

Q7: Are there any alternative approaches or compounds with similar mechanisms of action?

A7: While this compound is a potent and selective ATM inhibitor, research is ongoing to identify alternative strategies for modulating ATM activity and the DDR. These include:

- Other ATM Inhibitors: Several other ATM inhibitors, such as AZD0156 and KU-55933, have been developed and are being investigated for their therapeutic potential. [, , , ]

- Targeting ATM Downstream Effectors: Inhibiting downstream targets of ATM, such as CHK1/2 or WEE1, could also provide therapeutic benefits, especially in combination with DNA-damaging agents. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。